molecular formula C22H14BrN B1496968 2-Bromo-11-phenyl-11H-benzo[a]carbazole

2-Bromo-11-phenyl-11H-benzo[a]carbazole

Cat. No.: B1496968
M. Wt: 372.3 g/mol
InChI Key: PMRMBKRIPGVKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-11-phenyl-11H-benzo[a]carbazole (CAS: 1614244-24-4) is a brominated carbazole derivative with the molecular formula C₂₂H₁₄BrN (molecular weight: ~372.27 g/mol). It features a carbazole core substituted with a bromine atom at the 2-position and a phenyl group at the 11-position. This compound is commercially available with 99% purity and is used primarily as a pharmaceutical intermediate, custom synthesis reagent, or building block in organic chemistry . Its structural complexity and halogenation make it valuable for designing functional materials and bioactive molecules.

Properties

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

IUPAC Name

2-bromo-11-phenylbenzo[a]carbazole

InChI

InChI=1S/C22H14BrN/c23-16-12-10-15-11-13-19-18-8-4-5-9-21(18)24(22(19)20(15)14-16)17-6-2-1-3-7-17/h1-14H

InChI Key

PMRMBKRIPGVKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=CC(=C5)Br)C=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-bromo-11-phenyl-11H-benzo[a]carbazole, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Bromo-11-phenyl-11H-benzo[a]carbazole 1614244-24-4 C₂₂H₁₄BrN 372.27 2-Br, 11-Ph Pharmaceuticals, synthesis
2-Bromo-11H-benzo[a]carbazole 103569-04-6 C₁₆H₁₀BrN 296.16 2-Br (no phenyl) Electronic materials
11-([1,1'-Biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole 1210469-50-3 C₂₈H₁₈BrN 448.35 5-Br, 11-biphenyl Research chemicals
9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole 1956379-30-8 C₃₂H₂₀BrN 506.41 11-Br, dibenzo core, 9-biphenyl OLEDs, materials science
8-Bromo-11H-benzo[α]carbazole Not provided C₁₆H₁₀BrN 296.16 8-Br (positional isomer) Under investigation
Key Observations:
  • Bromine Position : The position of bromine (e.g., 2- vs. 5- vs. 8-) influences electronic properties and reactivity. For instance, 2-bromo derivatives are more sterically accessible for cross-coupling reactions compared to 8-bromo isomers .
  • Aromatic Substituents : Adding phenyl or biphenyl groups (e.g., 11-phenyl vs. 11-biphenyl) enhances molecular rigidity and π-conjugation, critical for applications in optoelectronics .
  • Extended Cores : Dibenzo[a,c]carbazole derivatives (e.g., CAS 1956379-30-8) exhibit broader absorption/emission spectra due to extended aromaticity, making them suitable for organic light-emitting diodes (OLEDs) .

Thermal and Electronic Properties

  • Thermal Stability : Compounds with bulky substituents (e.g., biphenyl groups) demonstrate higher glass transition temperatures (Tg), as seen in indolo[3,2-b]carbazole derivatives used in OLEDs. This stability is attributed to reduced molecular mobility .
  • Electron-Donating Capacity : The nitrogen atom in the carbazole core provides electron-donating ability, which is amplified by bromine’s electron-withdrawing effect. This balance enhances charge transport in hole-transport layers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.